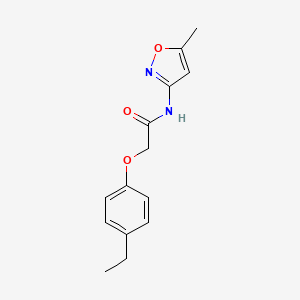![molecular formula C21H27N5O3 B5626389 9-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5626389.png)
9-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound belongs to the class of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, a group known for their significant biological activities, including antihypertensive properties. The structural uniqueness of these compounds, characterized by the diazaspiro[5.5]undecane backbone, has attracted considerable interest in their synthesis and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of such spirocyclic compounds involves intramolecular spirocyclization of pyridine substrates, a method that allows for the construction of the diazaspiro[5.5]undecane framework efficiently. This synthesis route typically involves the activation of the pyridine ring followed by an intramolecular addition of a dicarbonyl nucleophile, facilitated by titanium isopropoxide as a catalyst, showcasing a versatile approach to accessing these spirocyclic structures (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
Structural characterization of related diazaspiro[5.5]undecane derivatives has been achieved through methods such as single-crystal X-ray diffraction. These studies provide valuable insights into the molecular geometry, confirming the presence of the spirocyclic core and offering a foundation for understanding the compound's chemical behavior and interaction capabilities (Zhu, 2011).
Chemical Reactions and Properties
Chemical reactivity of the 1-oxa-4,9-diazaspiro[5.5]undecane derivatives includes their potential for various substitutions, which can modify their pharmacological profile. These compounds can undergo reactions that enable the introduction of different functional groups, thereby affecting their biological activity and solubility. For instance, the synthesis of trifluoromethylated derivatives demonstrates the versatility of these compounds in undergoing modifications to explore new biological activities (Li et al., 2014).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for the compound's application in medicinal chemistry. These properties influence the compound's formulation and delivery in a biological system. Research on similar spirocyclic compounds has highlighted the importance of crystallographic studies in understanding the material's behavior under different conditions (Zeng, Wang, & Zhang, 2021).
Chemical Properties Analysis
The chemical stability, reactivity, and interactions with biological targets are fundamental aspects that determine the compound's potential as a therapeutic agent. The design and synthesis of diazaspiro[5.5]undecane derivatives have shown that subtle changes in the chemical structure can significantly impact their biological activity and selectivity towards different receptors. This underlines the importance of detailed chemical property analysis in the development of new drugs (Smyth et al., 2001).
Eigenschaften
IUPAC Name |
9-[2-(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-16-18(24-29-23-16)14-20(28)25-12-7-21(8-13-25)6-2-19(27)26(15-21)11-5-17-3-9-22-10-4-17/h3-4,9-10H,2,5-8,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBXIDNADPXTLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CC(=O)N2CCC3(CCC(=O)N(C3)CCC4=CC=NC=C4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{rel-(3R,4S)-4-isopropyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5626310.png)
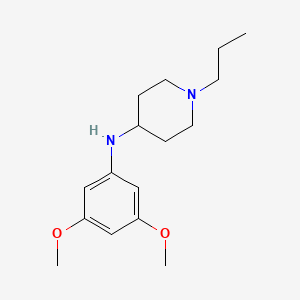
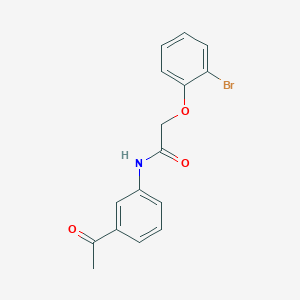


![8-[2-(2-ethylphenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5626337.png)
![3-chloro-4-[cyclohexyl(methyl)amino]-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5626340.png)
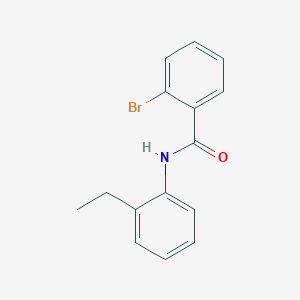
![N-{2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}tetrahydrofuran-2-carboxamide](/img/structure/B5626362.png)
![N-(2-fluorophenyl)-4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5626365.png)
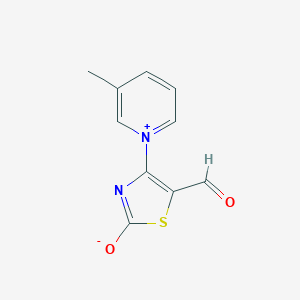
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5626403.png)

